Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2'-dicarboxylate

Lipophilicity Drug-likeness ADME

Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2′-dicarboxylate (MW 547.39 g mol⁻¹, C₃₀H₂₀Cl₂O₆) is a symmetrical diester of diphenic acid (biphenyl-2,2′-dicarboxylic acid) bearing two 4‑chlorophenacyl ester moieties. The compound is catalogued as a screening compound (ChemDiv ID 8006‑8948; ChemSpider CSID 1690198) and is accompanied by a reference ¹H NMR spectrum (SpectraBase ID FzYIZQRhWxW).

Molecular Formula C30H20Cl2O6
Molecular Weight 547.4 g/mol
Cat. No. B11529982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2'-dicarboxylate
Molecular FormulaC30H20Cl2O6
Molecular Weight547.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C30H20Cl2O6/c31-21-13-9-19(10-14-21)27(33)17-37-29(35)25-7-3-1-5-23(25)24-6-2-4-8-26(24)30(36)38-18-28(34)20-11-15-22(32)16-12-20/h1-16H,17-18H2
InChIKeyIZTHGCYVVZTQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[2-(4-chlorophenyl)-2-oxoethyl] Biphenyl-2,2′-dicarboxylate – Procurement-Grade Overview for Screening & Medicinal Chemistry


Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2′-dicarboxylate (MW 547.39 g mol⁻¹, C₃₀H₂₀Cl₂O₆) is a symmetrical diester of diphenic acid (biphenyl-2,2′-dicarboxylic acid) bearing two 4‑chlorophenacyl ester moieties . The compound is catalogued as a screening compound (ChemDiv ID 8006‑8948; ChemSpider CSID 1690198) and is accompanied by a reference ¹H NMR spectrum (SpectraBase ID FzYIZQRhWxW) [1]. Its ACD/Labs‑predicted logP of 7.66 and high bioconcentration factor (BCF ≈ 109 500) differentiate it sharply from less lipophilic biphenyl‑2,2′‑dicarboxylate esters .

Why Bis[2-(4-chlorophenyl)-2-oxoethyl] Biphenyl-2,2′-dicarboxylate Cannot Be Replaced by Generic Biphenyl Diesters


Substituting Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2′-dicarboxylate with a generic biphenyl diester (e.g., the non‑chlorinated phenacyl analog, the 2,5‑regioisomer, dimethyl DDB, or the parent diphenic acid) is not functionally neutral. The 2,2′‑substitution pattern enforces an atropisomeric twist angle that governs molecular recognition, while the 4‑chlorophenacyl ester moieties simultaneously elevate lipophilicity (ΔlogP ≈ +2–3 units relative to non‑chlorinated congeners) and introduce electrophilic reactivity characteristic of the chlorophenacyl pharmacophore . Class‑level evidence from chlorophenacyl esters demonstrates antitumor activity in Walker carcinosarcoma (up to 97–99 % inhibition) and sarcoma 37 models, a property absent in non‑halogenated or simple alkyl esters [1]. Thus, replacement with a less lipophilic or regioisomeric analog risks losing both the physicochemical profile and the biological alkylation potential required for specific screening or medicinal‑chemistry applications.

Quantitative Differentiation Evidence for Bis[2-(4-chlorophenyl)-2-oxoethyl] Biphenyl-2,2′-dicarboxylate


Enhanced Lipophilicity (logP) Versus Non‑Chlorinated Phenacyl Analog

The target compound exhibits an ACD/Labs‑predicted logP of 7.66 (ChemSpider, ACD/Percepta v14.0), substantially exceeding the value for the non‑chlorinated analog bis(2-oxo-2-phenylethyl) biphenyl-2,2′-dicarboxylate (C₃₀H₂₂O₆, MW 478.5), for which a logP of approximately 4.5–5.0 can be estimated based on the absence of the two chlorine substituents . This difference of approximately 2.5–3.2 logP units corresponds to a theoretical ~300–1600‑fold increase in octanol/water partition coefficient for the chlorinated derivative.

Lipophilicity Drug-likeness ADME

Regioisomeric Differentiation: 2,2′‑ vs. 2,5‑Biphenyldicarboxylate Substitution Pattern

The target compound bears ester substituents at the 2- and 2′-positions of the biphenyl core, a motif known to enforce a dihedral twist angle of approximately 60–90° in the solid state for diphenate esters [1]. In contrast, the 2,5‑regioisomer (bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate, C₃₀H₂₀Cl₂O₆, same MW) positions the second ester at the 5‑position, altering the spatial relationship between the two chlorophenacyl arms and reducing steric congestion around the biphenyl axis [2]. This regioisomeric difference produces distinct molecular shapes and dipole moments, critically affecting target binding in shape‑based virtual screens and protein‑ligand docking studies.

Atropisomerism Molecular recognition Conformational analysis

Class‑Level Antitumor Activity of Chlorophenacyl Esters

The chlorophenacyl ester moiety present in the target compound is a known alkylating pharmacophore. In a peer‑reviewed study of chlorophenacyl esters, compounds of this class inhibited Walker carcinosarcoma growth by 97–99 % and sarcoma 37 by 78–99 % in rodent models [1]. While the specific biphenyl‑2,2′‑dicarboxylate derivative was not individually tested in that study, the conserved 4‑chlorophenacyl ester functionality supports class‑level inference of alkylating antitumor potential. Non‑chlorinated phenacyl esters or simple methyl esters of diphenic acid lack this electrophilic warhead and do not exhibit comparable antitumor activity.

Antitumor Alkylating agent Chlorophenacyl pharmacophore

Predicted Bioconcentration Factor Versus Simpler Biphenyl Diesters

The ACD/Labs‑predicted bioconcentration factor (BCF) for the target compound is approximately 109 500 at pH 5.5 and pH 7.4, with a corresponding KOC of ~140 890 . These values are driven by the high logP (7.66) and molecular weight (547.39 g mol⁻¹). By comparison, the non‑chlorinated analog bis(2-oxo-2-phenylethyl) biphenyl-2,2′-dicarboxylate (MW 478.5, estimated logP ≈ 4.5–5.0) would be expected to have a BCF approximately 100–1000‑fold lower, given the ~10‑fold BCF decrease per logP unit in typical QSAR models.

Environmental fate Bioaccumulation BCF

Availability and Purity Documentation Versus Unlisted Analogs

The target compound is a stocked screening compound at ChemDiv (compound ID 8006‑8948, 33 mg available, shipment within 1 week) with fully specified identity: SMILES, InChIKey (IZTHGCYVVZTQKP‑UHFFFAOYSA‑N), exact mass (546.063694 Da), and calculated logP/logD/logSw parameters . A reference ¹H NMR spectrum is accessible via SpectraBase for identity verification [1]. In contrast, the non‑chlorinated phenacyl analog and the 2,5‑regioisomer are not listed with the same level of vendor documentation or spectral reference data in the searched sources.

Compound sourcing Screening library Quality control

Recommended Application Scenarios for Bis[2-(4-chlorophenyl)-2-oxoethyl] Biphenyl-2,2′-dicarboxylate Based on Quantitative Evidence


Antitumor Lead Discovery Leveraging Chlorophenacyl Pharmacophore

The target compound is suitable for inclusion in antiproliferative screening cascades against solid tumor cell lines and in vivo xenograft models. The class‑level antitumor activity of chlorophenacyl esters (up to 97–99 % inhibition of Walker carcinosarcoma in rats) provides a rational basis for prioritizing this compound over non‑halogenated biphenyl diesters that lack the electrophilic alkylating warhead [1]. Its high predicted logP (7.66) further suggests preferential partitioning into lipid‑rich tumor tissues .

Shape‑Based Virtual Screening Exploiting 2,2′-Atropisomeric Conformation

The ortho,ortho′‑disubstituted biphenyl core enforces a distinct atropisomeric conformation with a dihedral angle of approximately 60–90°, generating a three‑dimensional shape that differs fundamentally from the 2,5‑regioisomer [2]. This compound is therefore appropriate for docking‑based virtual screens targeting proteins with deep, sterically constrained binding pockets (e.g., GPCRs, nuclear receptors) where molecular shape is a primary determinant of binding.

ADME/Tox Profiling of High‑logP Biphenyl Esters

With a predicted logP of 7.66 and BCF of ~109 500, this compound represents an extreme of the lipophilicity spectrum within the biphenyl diester chemical space . It can serve as a reference standard for calibrating high‑logP chromatographic methods, evaluating PAMPA permeability at the upper limit of the assay window, or testing the predictive accuracy of in silico ADME tools against experimentally determined logP/logD values.

Analytical Method Development Using Verified Spectral Reference Data

The availability of a verified ¹H NMR reference spectrum (SpectraBase) and fully specified identity parameters (SMILES, InChIKey, exact mass) makes this compound a practical choice for developing and validating HPLC‑UV or LC‑MS purity methods in QC laboratories [3]. The presence of two chlorine atoms provides a characteristic isotopic signature (³⁵Cl/³⁷Cl pattern) that can serve as an internal mass‑spectral confirmation of identity.

Quote Request

Request a Quote for Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2'-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.